

# Revolutionizing Quantitative Proteomics: A Detailed Guide to Combining DSG-d4 and SILAC

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Compound of Interest					
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In the dynamic fields of proteomics, drug discovery, and biomedical research, the precise quantification of protein-protein interactions (PPIs) is paramount to unraveling complex cellular processes and identifying novel therapeutic targets. A powerful strategy has emerged that combines the strengths of in vivo chemical crosslinking with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to provide a quantitative snapshot of protein interactions within their native cellular environment. This application note details a comprehensive protocol for utilizing the deuterated, amine-reactive crosslinker Disuccinimidyl glutarate-d4 (DSG-d4) in conjunction with SILAC to investigate dynamic changes in protein interactions, using the Epidermal Growth Factor Receptor (EGFR) signaling pathway as a model system.

### Introduction to the Synergy of DSG-d4 and SILAC

SILAC is a metabolic labeling technique that allows for the differential isotopic labeling of entire proteomes, enabling accurate relative quantification of protein abundance between different cell populations by mass spectrometry (MS).[1][2][3] DSG is a homobifunctional N-hydroxysuccinimide (NHS) ester that covalently crosslinks primary amines (lysine residues and N-termini) of interacting proteins that are in close proximity, effectively "freezing" transient interactions.[4] The deuterated form, DSG-d4, introduces a specific mass shift, facilitating the identification of crosslinked peptides during MS analysis.

The combination of these two techniques, known as quantitative crosslinking-mass spectrometry (qXL-MS), allows researchers to not only identify interacting proteins but also to



quantify changes in these interactions under different conditions, such as before and after ligand stimulation or drug treatment.[5] This approach is particularly valuable for studying dynamic signaling pathways like the EGFR pathway, which is crucial in cell proliferation, differentiation, and migration, and is often dysregulated in cancer.[6][7][8]

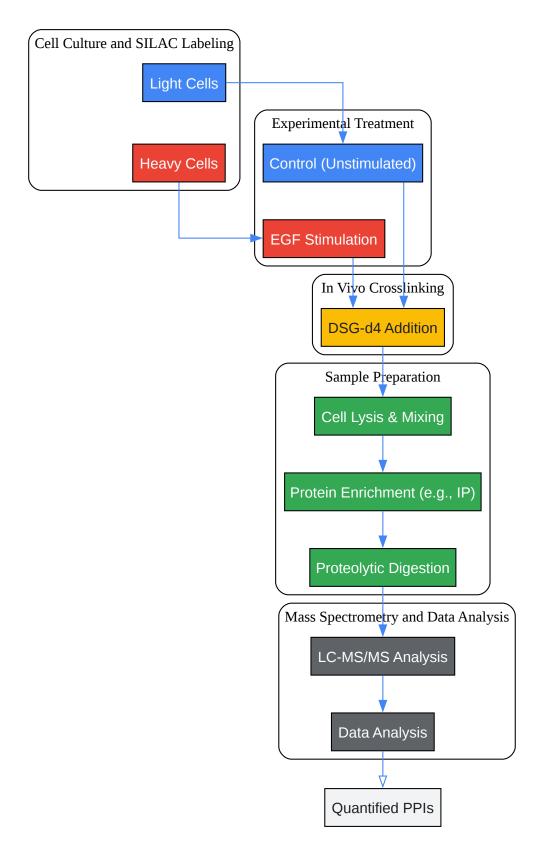
# Application: Investigating the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligand (e.g., EGF), dimerizes and activates downstream signaling cascades through a series of protein-protein interactions.[6][7] Understanding the dynamics of the EGFR interactome is critical for developing targeted cancer therapies. By combining DSG-d4 crosslinking with SILAC, we can quantitatively assess how the EGFR interaction network changes upon EGF stimulation.

#### **Experimental Workflow Overview**

The overall experimental workflow involves labeling two cell populations with "light" and "heavy" amino acids (SILAC), treating one population to induce a change in protein interactions (e.g., with EGF), performing in vivo crosslinking with DSG-d4, combining the cell lysates, enriching for the protein of interest (e.g., EGFR), and analyzing the crosslinked peptides by LC-MS/MS to identify and quantify protein-protein interactions.





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Fig 1. Experimental workflow for quantitative PPI analysis.



## **Detailed Experimental Protocols Protocol 1: SILAC Labeling of Cells**

- Cell Culture: Culture human epidermoid carcinoma A431 cells (which overexpress EGFR) in DMEM. For SILAC labeling, use DMEM deficient in L-lysine and L-arginine.
- Media Preparation: Prepare "light" SILAC medium by supplementing the deficient DMEM with 10% dialyzed fetal bovine serum, L-lysine (Lys0), and L-arginine (Arg0). Prepare "heavy" SILAC medium by supplementing with heavy isotope-labeled L-lysine (e.g., 13C6, 15N2-Lysine, Lys8) and L-arginine (e.g., 13C6, 15N4-Arginine, Arg10).
- Metabolic Labeling: Culture the cells for at least five passages in their respective "light" or "heavy" SILAC media to ensure >97% incorporation of the labeled amino acids.[9]
- Verification of Labeling: Before the main experiment, confirm complete incorporation by analyzing a small sample of protein lysate by mass spectrometry.

## Protocol 2: In Vivo Crosslinking with DSG-d4 and Sample Preparation

- Cell Treatment: Grow "light" and "heavy" labeled A431 cells to 80-90% confluency. Starve the cells in serum-free SILAC media for 12-24 hours. Stimulate the "heavy" cells with 100 ng/mL EGF for 10 minutes at 37°C. The "light" cells serve as the unstimulated control.
- In Vivo Crosslinking:
  - Immediately after stimulation, wash the cells twice with ice-cold PBS.
  - Prepare a fresh 50 mM stock solution of DSG-d4 in anhydrous DMSO.
  - Add DSG-d4 to the cells at a final concentration of 1-2 mM in PBS.
  - Incubate for 30 minutes at room temperature with gentle rocking.
- Quenching: Quench the crosslinking reaction by adding Tris-HCl (pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.



- Cell Lysis and Mixing:
  - Wash the cells twice with ice-cold PBS.
  - Lyse the "light" and "heavy" cells separately in a suitable lysis buffer (e.g., RIPA buffer)
    containing protease and phosphatase inhibitors.
  - Determine the protein concentration of each lysate using a BCA assay.
  - Mix equal amounts of protein from the "light" and "heavy" lysates.
- Protein Enrichment (Immunoprecipitation of EGFR):
  - Incubate the mixed lysate with an anti-EGFR antibody overnight at 4°C.
  - Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
  - Wash the beads extensively to remove non-specific binders.
- · Proteolytic Digestion:
  - Elute the protein complexes from the beads.
  - Reduce the proteins with DTT and alkylate with iodoacetamide.
  - Digest the proteins into peptides using trypsin overnight at 37°C.
- Sample Cleanup: Desalt the peptide mixture using C18 StageTips before LC-MS/MS analysis.

### **Protocol 3: LC-MS/MS and Data Analysis**

- LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow HPLC system.
- Data Analysis:



- Use a specialized software package (e.g., MaxQuant) to identify crosslinked peptides. The software should be configured to search for the specific mass shift of the DSG-d4 crosslinker.
- The software will also perform SILAC-based quantification by calculating the heavy-to-light (H/L) ratios for the identified crosslinked peptides.
- An increased H/L ratio for a crosslinked peptide pair indicates an increased interaction between the two proteins upon EGF stimulation.

## Data Presentation: Quantitative Analysis of EGFR Interactome

The quantitative data obtained from the DSG-d4 SILAC experiment can be summarized in tables to clearly present the changes in protein-protein interactions.

Table 1: Quantification of EGFR Interactors Upon EGF Stimulation



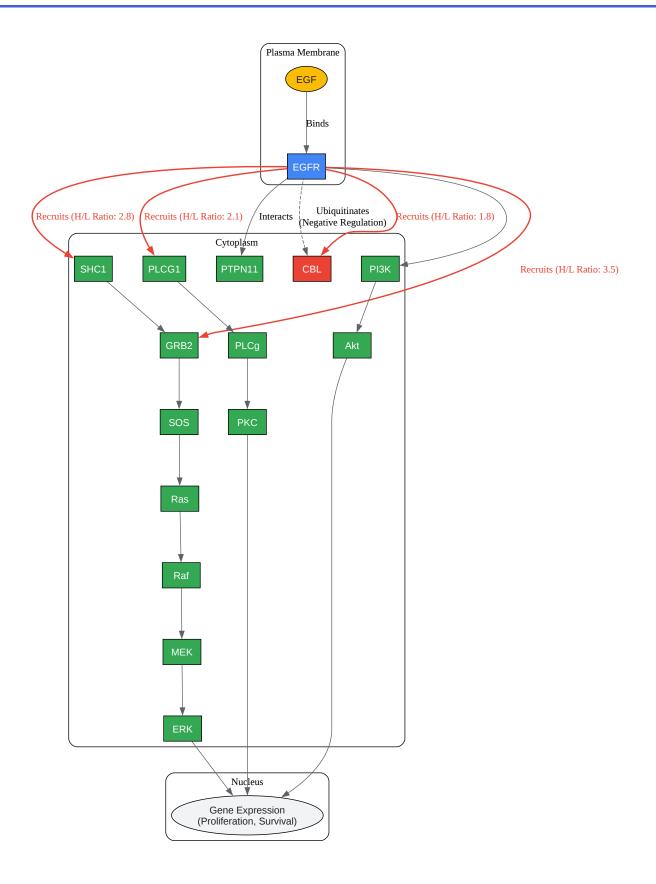
Interacting Protein	Gene Name	H/L Ratio (Unstimulated/ Stimulated)	p-value	Biological Function
Growth factor receptor-bound protein 2	GRB2	3.5 ± 0.4	<0.01	Adaptor protein in RTK signaling
Src homology 2 domain- containing transforming protein C1	SHC1	2.8 ± 0.3	<0.01	Adaptor protein in RTK signaling
Phospholipase C gamma-1	PLCG1	2.1 ± 0.2	<0.05	Signal transduction
CBL proto- oncogene	CBL	1.8 ± 0.2	<0.05	E3 ubiquitin ligase, negative regulator
Protein tyrosine phosphatase, non-receptor type 11	PTPN11 (SHP2)	1.5 ± 0.1	>0.05	Protein tyrosine phosphatase
Clathrin heavy chain 1	CLTC	1.1 ± 0.1	>0.05	Endocytosis

H/L ratios are presented as mean  $\pm$  standard deviation from three biological replicates. A higher H/L ratio indicates increased interaction upon EGF stimulation.

## Visualization of the EGFR Signaling Pathway

The identified protein-protein interactions can be visualized in the context of the known EGFR signaling pathway to provide a clearer understanding of the dynamic changes occurring upon stimulation.





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